![molecular formula C17H16BrClO4 B5204903 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorophenol with 3-chloropropyl methoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzene
Uniqueness
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(18)10-14(15)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGCCIPBMDEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
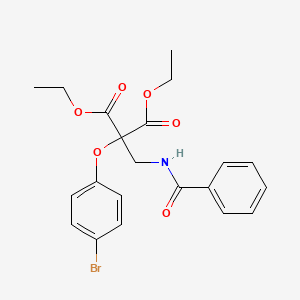
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
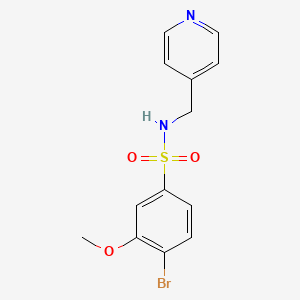
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)
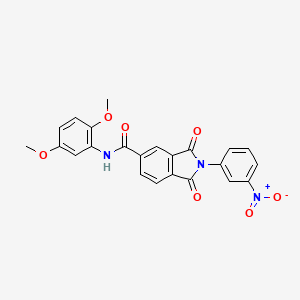
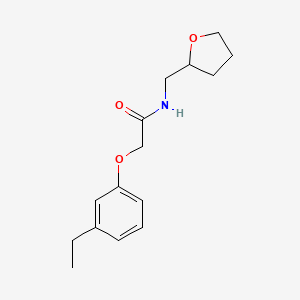
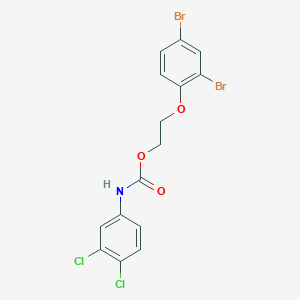
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B5204872.png)
![methyl (2S)-1-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B5204879.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
